REACTION_CXSMILES
|
[OH-].[K+].[O:3]1[CH2:8][CH2:7][C:6](=O)[CH2:5][CH2:4]1.[O:10]=[C:11]([CH3:21])[CH2:12]P(=O)(OCC)OCC>C(O)C.O>[O:3]1[CH2:8][CH2:7][C:6](=[CH:12][C:11]([CH3:21])=[O:10])[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
181 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
O=C(CP(OCC)(OCC)=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with brine
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with tert-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of 20% ethyl acetate in hexane and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried again over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by automated flash chromatography (eluting with 35% to 45% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
The resulting colorless oil was dried under a stream of nitrogen
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)=CC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |